![molecular formula C21H21N5O2 B14010698 3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione CAS No. 72900-23-3](/img/structure/B14010698.png)
3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[g]pteridine-2,4(3H,10H)-dione,3-[3-(dimethylamino)propyl]-10-phenyl- is a complex organic compound belonging to the pteridine family This compound is characterized by its unique structure, which includes a benzo[g]pteridine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione,3-[3-(dimethylamino)propyl]-10-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with pteridine derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione,3-[3-(dimethylamino)propyl]-10-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pteridine compounds .
Scientific Research Applications
Benzo[g]pteridine-2,4(3H,10H)-dione,3-[3-(dimethylamino)propyl]-10-phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione,3-[3-(dimethylamino)propyl]-10-phenyl- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzo[g]pteridine-2,4(3H,10H)-dione, 7,8-dichloro-10-[2-(dimethylamino)ethyl]-
- Benzo[g]pteridine-2,4(3H,10H)-dione, 10-[2-(dimethylamino)ethyl]-
- Benzo[g]pteridine-2,4(3H,10H)-dione, 7,8-dichloro-10-[3-(diethylamino)-2-(sulfooxy)propyl]-
Uniqueness
What sets Benzo[g]pteridine-2,4(3H,10H)-dione,3-[3-(dimethylamino)propyl]-10-phenyl- apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .
Properties
CAS No. |
72900-23-3 |
|---|---|
Molecular Formula |
C21H21N5O2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C21H21N5O2/c1-24(2)13-8-14-25-20(27)18-19(23-21(25)28)26(15-9-4-3-5-10-15)17-12-7-6-11-16(17)22-18/h3-7,9-12H,8,13-14H2,1-2H3 |
InChI Key |
OEFIZNBOFSQHJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)

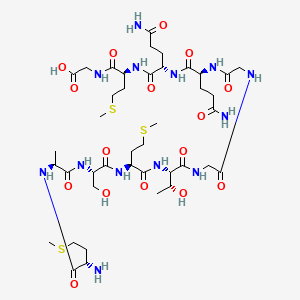
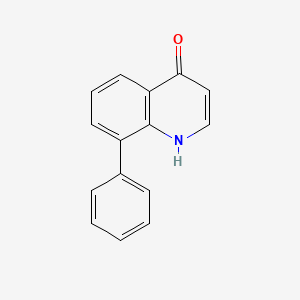
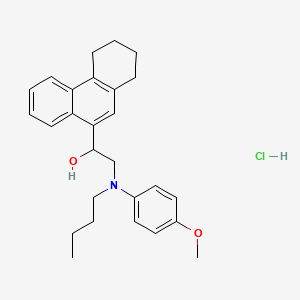
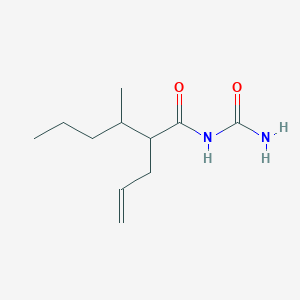
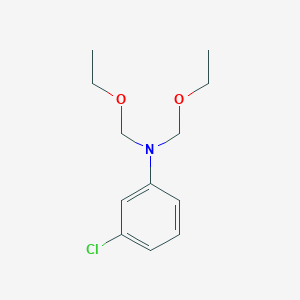
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
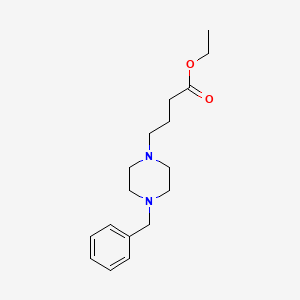

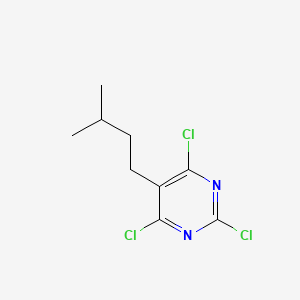
![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)
